molecular formula C11H12ClNO2 B2734720 5-chloro-3-isobutylbenzo[d]oxazol-2(3H)-one CAS No. 883279-89-8

5-chloro-3-isobutylbenzo[d]oxazol-2(3H)-one

Cat. No.: B2734720
CAS No.: 883279-89-8
M. Wt: 225.67
InChI Key: QOXCKEIADDDMBO-UHFFFAOYSA-N
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Description

5-Chloro-3-isobutylbenzo[d]oxazol-2(3H)-one is a substituted benzoxazolone derivative characterized by a chlorine atom at the 5-position and an isobutyl group at the 3-position of the benzoxazolone core. Benzoxazolones are heterocyclic compounds with a fused benzene and oxazolone ring, widely studied for their pharmacological and material science applications.

Properties

IUPAC Name

5-chloro-3-(2-methylpropyl)-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-7(2)6-13-9-5-8(12)3-4-10(9)15-11(13)14/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOXCKEIADDDMBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)Cl)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-isobutylbenzo[d]oxazol-2(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of 2-aminophenol derivatives with appropriate reagents. For instance, the reaction of 5-chloro-2-aminophenol with isobutyryl chloride in the presence of a base such as triethylamine can lead to the formation of the desired benzoxazole compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 5 and the isobutyl group at position 3 enable nucleophilic and electrophilic substitution pathways.

Mannich Reaction

Reaction with formaldehyde and piperazine derivatives under microwave or conventional heating yields 3-substituted derivatives :

Reagents/ConditionsProductYieldReference
Formaldehyde, piperazine, CH₃OH, Δ3-(piperazinomethyl)-5-chloro-2(3H)-benzoxazolone68–72%

This method demonstrates accelerated reaction times (15–30 minutes) under microwave irradiation compared to conventional heating (4–6 hours) .

Hydrazine Substitution

Reaction with hydrazine hydrate forms hydrazide derivatives, enabling further cyclization :

Reagents/ConditionsProductYieldReference
Hydrazine hydrate, propan-2-ol, Δ1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide66%

Cyclization and Condensation Reactions

The benzoxazolone scaffold participates in cyclization to form fused heterocycles.

Thiadiazole Formation

Condensation of hydrazide derivatives with carbon disulfide yields 1,3,4-thiadiazoles :

Reagents/ConditionsProductYieldReference
CS₂, H₂SO₄, Δ1-(5-chloro-2-hydroxyphenyl)-4-(5-(methylamino)-1,3,4-thiadiazol-2-yl)pyrrolidin-2-one79%

Rh-Catalyzed Coupling

Rhodium-catalyzed reactions with isocyanides produce N-substituted benzo[d]oxazoles :

Reagents/ConditionsProductYieldReference
[Rh(cod)Cl]₂, isocyanides, DCEN-(3-substituted benzo[d]oxazol-2(3H)-ylidene)amines65–82%

This method enables divergent synthesis of five-membered N-heterocycles under mild conditions .

Functional Group Transformations

The oxazolone ring undergoes transformations at the carbonyl group.

Saponification

Ester derivatives of analogous compounds undergo hydrolysis to carboxylic acids :

Reagents/ConditionsProductYieldReference
LiOH, THF/H₂O5-chloro-indole-3-carboxylic acid85–90%

While direct data for 5-chloro-3-isobutylbenzo[d]oxazol-2(3H)-one is limited, analogous systems suggest similar reactivity.

Experimental Insights

  • Microwave Assistance : Reduced reaction times (e.g., 15 minutes vs. 6 hours) improve efficiency in Mannich reactions .

  • Catalytic Efficiency : Rhodium catalysts achieve high yields (82%) in coupling-cyclization reactions .

  • Solvent Optimization : Propan-2-ol and DMF are preferred for cyclization and condensation, respectively .

Scientific Research Applications

Pharmacological Properties

5-Chloro-3-isobutylbenzo[d]oxazol-2(3H)-one exhibits a range of pharmacological activities, making it a candidate for various therapeutic applications:

  • Anti-inflammatory Activity : Studies have shown that derivatives of this compound possess significant anti-inflammatory effects. For instance, in vivo experiments demonstrated marked inhibition of carrageenan-induced paw edema in mice, indicating its potential as an anti-inflammatory agent .
  • Analgesic Effects : The compound has been evaluated for analgesic properties using tail-flick and hot-plate tests, showing promising results comparable to standard analgesics like indomethacin .
  • Antimicrobial Activity : Research indicates that similar benzoxazole derivatives exhibit antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .

Scientific Research Applications

The applications of this compound extend beyond pharmacology into several scientific fields:

Medicinal Chemistry

  • Drug Development : The compound serves as a scaffold for synthesizing new drug candidates with enhanced biological activity. Its structural features allow for modifications that can lead to compounds with selective COX inhibition, crucial for developing safer anti-inflammatory drugs .

Biological Studies

  • Mechanistic Studies : Investigating how this compound interacts with biological targets can provide insights into its mechanism of action, potentially leading to the discovery of new therapeutic pathways .

Material Science

  • Advanced Materials Production : The unique chemical properties of this compound make it suitable for developing advanced materials with specific functionalities, such as polymers or coatings that require enhanced thermal stability or chemical resistance .

Case Studies

Several studies exemplify the applications and efficacy of this compound:

  • Study on Analgesic Activity : A study published in The EuroBiotech Journal demonstrated that compounds derived from this compound showed significant analgesic effects in animal models, highlighting their potential as pain management therapies .
  • Antimicrobial Evaluation : Research focusing on similar derivatives revealed their effectiveness against Gram-positive bacteria and fungi, suggesting a role in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-chloro-3-isobutylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Research Implications and Gaps

  • Anticancer Potential: The compound’s structural similarity to sigma-2 agonists warrants evaluation in tumor cell lines (e.g., MCF-7, T47D) to assess cytotoxicity and apoptotic pathways .
  • Toxicity Profiles: Related isothiazolinones (e.g., 5-chloro-2-methyl-4-isothiazolin-3-one) are irritants, suggesting the need for toxicity studies on the target compound .

Biological Activity

5-Chloro-3-isobutylbenzo[d]oxazol-2(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the benzoxazole family, characterized by a fused benzene and oxazole ring. Its structure can be represented as follows:

C12H12ClNO\text{C}_{12}\text{H}_{12}\text{Cl}\text{N}\text{O}

This structure contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through its inhibitory effects on mutant EGFR/BRAF pathways, which are often overactive in cancer cells.

  • Cell Viability Assays : In vitro tests indicated that the compound exhibited significant antiproliferative activity against various cancer cell lines. The GI50 values were reported in the range of 29 nM to 78 nM, demonstrating potent activity against these pathways .
  • Mechanism of Action : The binding affinity of the compound within the active site of BRAF V600E and EGFR mutant types was confirmed through docking simulations. The compound's interactions included pi-H interactions and halogen bonding with key amino acids, enhancing its inhibitory effects .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties.

  • COX Inhibition : It has been suggested that this compound may selectively inhibit COX-2 enzymes, which are implicated in inflammatory processes .
  • In Vivo Studies : In models such as carrageenan-induced paw edema in mice, the compound demonstrated significant inhibition of inflammation compared to control groups, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial properties of benzoxazole derivatives have been extensively studied, including this compound.

  • Activity Against Pathogens : Research has shown that this compound exhibits activity against standard strains and clinical isolates of bacteria and fungi, suggesting broad-spectrum antimicrobial efficacy .

Case Studies

  • Antiproliferative Effects : A study focusing on the LOX-IMVI melanoma cell line demonstrated that derivatives similar to this compound had IC50 values as low as 0.96 µM, indicating strong antiproliferative effects against cancer cells with BRAF V600E mutation .
  • Analgesic Properties : Another investigation into related benzoxazolone derivatives revealed analgesic effects comparable to established pain relief medications, suggesting potential applications in pain management .

Summary of Biological Activities

Activity TypeMechanism/TargetKey Findings
AnticancerInhibition of EGFR/BRAF pathwaysGI50 values: 29 nM - 78 nM against cancer cells
Anti-inflammatoryCOX-2 inhibitionSignificant reduction in edema in animal models
AntimicrobialBroad-spectrum activityEffective against various bacterial and fungal strains

Q & A

Q. What synthetic methodologies are recommended for preparing 5-chloro-3-isobutylbenzo[d]oxazol-2(3H)-one?

A two-step approach is commonly employed:

  • Step 1: React 5-chlorosalicylic acid derivatives with isobutylamine under microwave-assisted conditions to form the benzoxazolone core via cyclization. Use acetic acid as a catalyst and ethanol as a solvent at 80–100°C for 2–4 hours .
  • Step 2: Introduce the chloro substituent via electrophilic substitution using chlorinating agents (e.g., N-chlorosuccinimide) in dichloromethane at 0–25°C. Monitor reaction progress using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:4) as the mobile phase .

Q. How should researchers characterize the purity and structure of this compound?

Use a combination of analytical techniques:

  • Melting Point: Confirm purity via sharp melting point determination (deviations >2°C suggest impurities) .
  • Spectroscopy:
  • IR: Identify carbonyl (C=O) stretch at ~1750 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹ .
  • NMR: Assign aromatic protons (δ 6.8–7.5 ppm), isobutyl methyl groups (δ 0.9–1.2 ppm), and oxazolone carbonyl carbon (δ ~165 ppm in 13C^{13}\text{C} NMR) .
    • Mass Spectrometry: Confirm molecular ion peak [M+H]⁺ matching the molecular formula (C11_{11}H12_{12}ClNO2_2) .

Q. What biological screening protocols are suitable for evaluating its antimicrobial activity?

Follow standardized microdilution assays:

  • Prepare stock solutions in DMSO (≤1% v/v final concentration to avoid cytotoxicity).
  • Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans).
  • Use ciprofloxacin and fluconazole as positive controls. Report minimum inhibitory concentrations (MICs) in triplicate to ensure reproducibility .

Q. What safety precautions are critical during handling?

  • Use fume hoods and personal protective equipment (gloves, goggles) due to potential respiratory and dermal irritation, as inferred from structurally related benzoxazolones .
  • Store in airtight containers at –20°C to prevent degradation. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side products during synthesis?

  • Solvent Selection: Replace polar aprotic solvents (e.g., DMF) with toluene to reduce N-alkylation byproducts .
  • Temperature Control: Maintain temperatures below 60°C during cyclization to prevent decarboxylation.
  • Catalyst Screening: Test Lewis acids like ZnCl2_2 to enhance regioselectivity during chloro-substitution .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Strain-Specific Variability: Cross-validate results using ATCC reference strains and clinical isolates.
  • Membrane Permeability: Quantify compound uptake via HPLC-MS in bacterial lysates to correlate intracellular concentrations with MICs .
  • Synergistic Effects: Screen with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess resistance mechanisms .

Q. How does the isobutyl substituent influence the compound’s stability under physiological conditions?

  • Conduct accelerated stability studies:
  • pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24 hours. Analyze degradation products via LC-MS.
  • Thermal Stability: Heat at 40–60°C for 48 hours; monitor decomposition using TLC .
    • The bulky isobutyl group enhances steric protection of the oxazolone ring, reducing hydrolysis rates compared to methyl or benzyl analogs .

Q. What computational methods predict its interactions with target enzymes (e.g., acetylcholinesterase)?

  • Perform molecular docking (AutoDock Vina) using crystal structures (PDB ID: 4EY7).
  • Validate binding poses with molecular dynamics simulations (GROMACS) to assess hydrogen bonding with catalytic triads (e.g., Ser203, His447) .
  • Compare free energy landscapes (MM/PBSA) of 5-chloro-3-isobutyl derivatives vs. unsubstituted analogs to quantify affinity differences .

Q. How can regioselectivity challenges in modifying the benzoxazolone core be addressed?

  • Directing Groups: Introduce electron-withdrawing groups (e.g., nitro) at C-5 to direct electrophilic substitution to C-4 or C-6 .
  • Cross-Coupling: Utilize Suzuki-Miyaura reactions with Pd(PPh3_3)4_4 to install aryl/heteroaryl groups at specific positions without disrupting the oxazolone ring .

Q. What mechanistic insights explain its inhibitory activity against inflammatory enzymes (e.g., autotaxin)?

  • Enzyme Assays: Measure IC50_{50} values using fluorogenic substrates (e.g., FS-3) in recombinant autotaxin assays.
  • Mutagenesis Studies: Replace key residues (e.g., Thr209 in autotaxin) to identify critical binding interactions.
  • The chloro substituent enhances hydrophobic contacts with enzyme pockets, while the isobutyl chain stabilizes the inhibitor in the active site .

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